molecular formula C8H6INS B13676070 4-Iodobenzo[b]thiophen-2-amine

4-Iodobenzo[b]thiophen-2-amine

Cat. No.: B13676070
M. Wt: 275.11 g/mol
InChI Key: BZXFBPOTIPIIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodobenzo[b]thiophen-2-amine is an organic compound belonging to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodobenzo[b]thiophen-2-amine typically involves the iodination of benzo[b]thiophene derivatives. One common method is the direct iodination of benzo[b]thiophene using iodine and an oxidizing agent such as nitric acid. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of benzo[b]thiophene is reacted with an aryl iodide .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzo[b]thiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Iodobenzo[b]thiophen-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Iodobenzo[b]thiophen-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Uniqueness: 4-Iodobenzo[b]thiophen-2-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the iodine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives .

Properties

Molecular Formula

C8H6INS

Molecular Weight

275.11 g/mol

IUPAC Name

4-iodo-1-benzothiophen-2-amine

InChI

InChI=1S/C8H6INS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H,10H2

InChI Key

BZXFBPOTIPIIRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(S2)N)C(=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.